

Application Note: SHP099 Cell-Based Assay for Measuring Phospho-ERK Levels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHP389

Cat. No.: B8143749

[Get Quote](#)

For Research Use Only.

Introduction

SHP099 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-extracellular signal-regulated kinase (ERK) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2] SHP099 stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and suppressing the RAS-ERK signaling cascade.[1][2] This application note provides a detailed protocol for a cell-based assay to measure the phosphorylation of ERK1/2 (p-ERK) in response to SHP099 treatment.

Principle

This assay quantifies the levels of phosphorylated ERK1/2 (Thr202/Tyr204) in cultured cells treated with SHP099. The inhibition of SHP2 by SHP099 is expected to lead to a dose-dependent decrease in p-ERK levels. The p-ERK and total ERK levels are measured by Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.

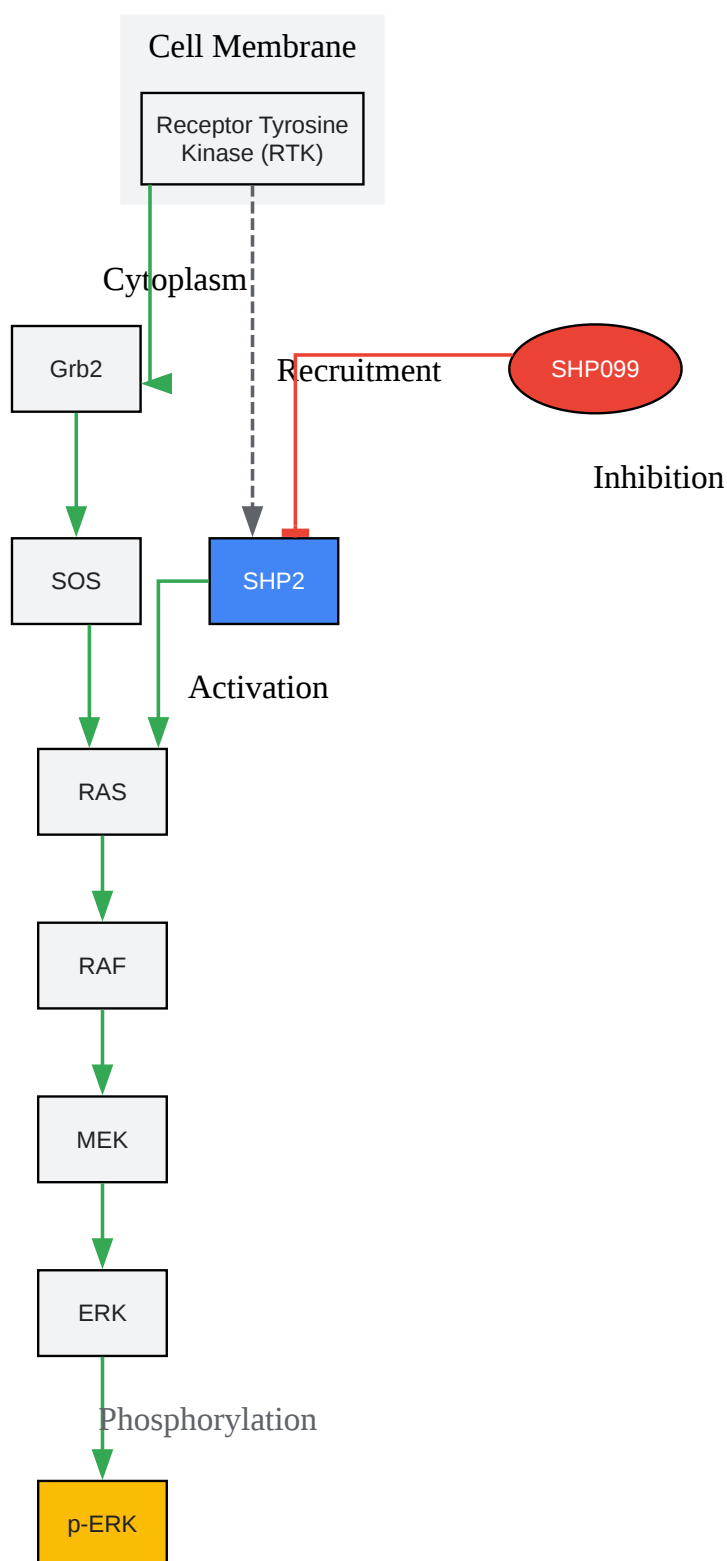
Data Presentation

The following table summarizes the dose-dependent effect of SHP099 on p-ERK levels in KYSE-520 esophageal squamous carcinoma cells. Data is representative of experiments performed in the discovery of SHP099.

SHP099 Concentration (μM)	Normalized p-ERK Levels (%)	Standard Deviation
0 (DMSO Control)	100	± 5.2
0.1	85.3	± 4.1
0.3	62.1	± 3.5
1	35.8	± 2.9
3	15.2	± 1.8
10	5.6	± 0.9

Data is derived from the graphical representation in Chen et al., Nature, 2016 and is for illustrative purposes.

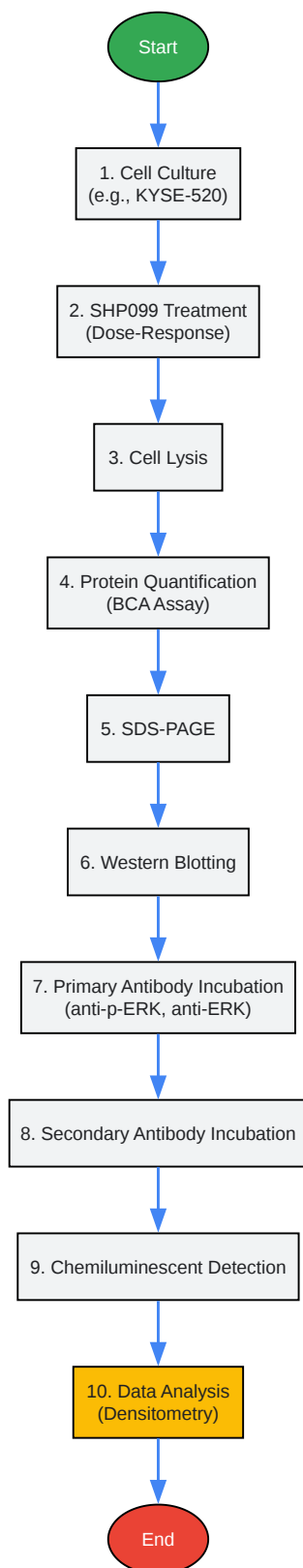
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: SHP099 inhibits the RAS-ERK signaling pathway.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for measuring p-ERK levels by Western blot.

Experimental Protocols

Materials and Reagents:

- Cell Line: KYSE-520 (or other suitable RTK-driven cancer cell line)
- Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- SHP099: Stock solution in DMSO
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
- Protein Assay: BCA Protein Assay Kit
- SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
- Transfer Buffer: Tris-base, Glycine, Methanol
- Membrane: PVDF or Nitrocellulose membrane
- Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
- Primary Antibodies:
 - Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
 - Rabbit anti-total-ERK1/2
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
- Instrumentation: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.

Procedure:

- Cell Seeding:
 - Culture KYSE-520 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
 - Seed 1×10^6 cells in 6-well plates and allow them to adhere overnight.
- Serum Starvation and SHP099 Treatment:
 - The following day, replace the culture medium with serum-free medium and incubate for 16-24 hours.
 - Prepare serial dilutions of SHP099 in serum-free medium (e.g., 0.1, 0.3, 1, 3, 10 μ M). Include a DMSO-only vehicle control.
 - Treat the serum-starved cells with the different concentrations of SHP099 for 2 hours.
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells twice with ice-cold PBS.
 - Add 100 μ L of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
 - Load 20-30 μ g of protein per lane onto a 10% SDS-polyacrylamide gel.

- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
- Immunodetection:
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk in TBST) for 1 hour at room temperature.
 - Wash the membrane again three times for 10 minutes each with TBST.
- Signal Detection and Analysis:
 - Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
 - Capture the chemiluminescent signal using an appropriate imaging system.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
 - Quantify the band intensities using densitometry software (e.g., ImageJ).
 - Calculate the ratio of p-ERK to total ERK for each sample. Normalize the results to the DMSO control to determine the percentage of p-ERK inhibition.

Troubleshooting

Issue	Possible Cause	Solution
No or weak p-ERK signal	Inactive ERK pathway in the chosen cell line.	Ensure the cell line has an active RTK-RAS-ERK pathway. Consider stimulating with a growth factor (e.g., EGF) after SHP099 treatment.
Ineffective antibody.	Use a validated antibody at the recommended dilution.	
High background	Insufficient blocking or washing.	Increase blocking time and/or washing steps.
Antibody concentration too high.	Optimize antibody dilutions.	
Inconsistent results	Variation in cell seeding density or treatment time.	Ensure consistent cell numbers and precise timing for all steps.
Incomplete cell lysis.	Ensure complete lysis and solubilization of proteins.	

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory effect of SHP099 on ERK phosphorylation. This assay is a valuable tool for researchers and drug development professionals studying SHP2 inhibition and the RAS-ERK signaling pathway. The provided data and workflow diagrams offer a clear framework for conducting and interpreting these experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [sellerslab.org](https://www.sellerslab.org) [[sellerslab.org](https://www.sellerslab.org)]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: SHP099 Cell-Based Assay for Measuring Phospho-ERK Levels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8143749#shp389-cell-based-assay-for-measuring-p-erk-levels>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com